molecular formula C13H16N4 B8282085 1-(3-phenyl-1H-pyrazol-4-yl)piperazine

1-(3-phenyl-1H-pyrazol-4-yl)piperazine

Cat. No.: B8282085
M. Wt: 228.29 g/mol
InChI Key: RUQQBOVFRBIOBE-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted at the 1-position with a 3-phenyl-1H-pyrazol-4-yl group. This structure combines the pharmacophoric piperazine moiety, known for its versatility in medicinal chemistry, with a pyrazole ring that enhances aromatic interactions and metabolic stability.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

1-(5-phenyl-1H-pyrazol-4-yl)piperazine

InChI

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)13-12(10-15-16-13)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16)

InChI Key

RUQQBOVFRBIOBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(NN=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1-(3-phenyl-1H-pyrazol-4-yl)piperazine has been investigated for various biological activities, including:

  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects : Some studies have shown that compounds containing the pyrazole structure exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Properties : The ability of this compound to cross the blood-brain barrier suggests it may have applications in treating neurodegenerative disorders .

Case Studies

Several studies highlight the effectiveness of this compound and related compounds:

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrazole derivatives, including this compound, against different cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting potential use in cancer therapy .

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective agents identified this compound as having promising effects in models of neurodegeneration. It was found to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cells .

Case Study 3: Anti-inflammatory Properties

In vivo studies demonstrated that derivatives of this compound exhibited substantial anti-inflammatory activity in carrageenan-induced paw edema models, indicating potential therapeutic applications for inflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Anti-inflammatoryReduces inflammation in animal models

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues

Piperazine derivatives are widely studied for their diverse pharmacological profiles. Key structural analogs include:

Compound Name Substituents/Modifications Key Features
1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) 4-Chlorobenzhydryl group + substituted benzoyl Cytotoxic agents with broad-spectrum activity against liver, breast, and colon cancer cell lines.
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Indole-piperazine hybrid BACE1 inhibitors with IC₅₀ values ~20 mM, highlighting CNS-targeting potential.
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl substitution Psychoactive properties; detected in recreational drugs.
1-(1H-Pyrazole-4-carbonyl)-4-(pyridin-2-yl)piperazine Pyrazole-carbonyl + pyridinyl substitution Structural similarity with pyrazole-piperazine core; applications unreported in evidence.
Key Structural Differences:
  • Position of substitution : The target compound’s pyrazole ring is linked directly to the piperazine nitrogen, unlike benzoyl or benzhydryl substitutions in other derivatives.
  • Aromaticity : The 3-phenyl group on the pyrazole may enhance lipophilicity compared to halogenated or sulfonated analogs.

Pharmacological Activity

Central Nervous System (CNS) Activity:
  • mCPP and TFMPP : Psychoactive effects via serotonin receptor modulation .
  • BACE1 Inhibitors : Piperazine-indole hybrids (e.g., compound 8, IC₅₀ = 19.66 mM) target Alzheimer’s disease pathways .

Structure-Activity Relationships (SAR)

  • Substitution on Aromatic Rings : Halogenation (e.g., 4-chloro in ) enhances cytotoxicity, while electron-withdrawing groups (e.g., trifluoromethyl in ) modulate receptor affinity.
  • Hybrid Scaffolds : Pyrazole-piperazine hybrids (e.g., ) balance lipophilicity and hydrogen bonding, critical for blood-brain barrier penetration.

Preparation Methods

Historical Context and Early Methods

The foundational synthesis of piperazine-pyrazole derivatives, as described in U.S. Patent No. 7,074,794, involves cyclization reactions using pyridine as a solvent and phosphorous oxychloride as a cyclizing agent. For example, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in methanesulfonic acid, followed by cyclization in pyridine, to yield the tert-butoxycarbonyl-protected intermediate. Subsequent deprotection with trifluoroacetic acid furnishes the target piperazine-pyrazole compound. However, this method faces criticism due to pyridine’s toxicity and the cumbersome purification steps required to isolate the final product, which often results in yield losses (typically 10–15%).

Challenges in Industrial Application

Pyridine’s toxicity necessitates stringent safety protocols, increasing production costs and complicating waste management. Additionally, the use of phosphorous oxychloride introduces corrosive byproducts, further limiting the method’s scalability. These factors have driven the development of alternative solvents and reagents to improve process safety and efficiency.

Innovative Methodologies for Improved Synthesis

Lawesson’s Reagent-Mediated Cyclization

A breakthrough in pyrazole ring formation was achieved using Lawesson’s reagent, a non-toxic thiophosphorylating agent. In the process disclosed in WO2015063709A1, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine undergoes cyclization with phenylhydrazine in fatty alcohol solvents (e.g., ethanol or isopropanol), eliminating pyridine. The reaction proceeds via a two-step mechanism:

  • Hydrazine Condensation : Phenylhydrazine reacts with the diketone moiety at 75–85°C to form a hydrazone intermediate.

  • Cyclization : Lawesson’s reagent facilitates intramolecular cyclization at 50–55°C, yielding the pyrazole ring with high regioselectivity.

Key Advantages :

  • Solvent Safety : Fatty alcohols replace pyridine, reducing toxicity risks.

  • Yield Enhancement : The method achieves an 87% yield for the tert-butoxycarbonyl-protected intermediate, compared to 70–75% in traditional approaches.

Deprotection and Salt Formation

Deprotection of the tert-butoxycarbonyl group is performed using saturated hydrogen chloride in ethyl acetate, followed by neutralization with sodium hydroxide to isolate the free base. For pharmaceutical applications, the compound is often converted to its acetate salt via glacial acetic acid treatment, improving crystallinity and stability.

Comparative Analysis of Synthetic Protocols

The table below contrasts two representative methods for synthesizing piperazine-pyrazole derivatives:

Parameter Traditional Method Lawesson’s Reagent Method
Solvent PyridineEthanol/Isopropanol
Cyclizing Agent Phosphorous OxychlorideLawesson’s Reagent
Reaction Temperature 100–110°C50–55°C
Yield (Intermediate) 70–75%87%
Toxic Byproducts Corrosive phosphorus compoundsNone

This comparison underscores the operational and environmental benefits of modern methods, particularly in minimizing hazardous waste.

Scalability and Industrial Adaptations

Large-Scale Production Protocols

In a pilot-scale synthesis described in CN103275010A, 1-acetoacetyl-4-benzyloxycarbonylpiperazine (1.48 kg) reacts with phenylhydrazine (0.53 kg) in ethanol (8 L) under reflux. Post-cyclization, the crude product is purified via sequential washes with sodium bicarbonate and brine, achieving a final yield of 86% for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. The use of aqueous sodium bicarbonate for pH adjustment (to 10–11) ensures efficient removal of acidic impurities, while toluene washes at 0–5°C enhance crystallization.

Process Optimization for the 4-yl Isomer

Although existing patents focus on the 5-yl regioisomer, adapting these methods to the 4-yl derivative would require modifying the starting material’s substitution pattern. For instance, using 3-phenyl-1H-pyrazol-4-amine instead of phenylhydrazine could direct cyclization to the 4-position. Computational studies suggest that electron-withdrawing groups on the pyrazole ring may favor 4-yl formation, though experimental validation is needed .

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3-phenyl-1H-pyrazol-4-yl)piperazine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with a piperazine precursor in dimethylformamide (DMF) with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . To optimize yield:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Catalyst use : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate improve click chemistry efficiency in triazole formation .
  • Purification : Gradient elution in column chromatography minimizes byproduct contamination.

Q. Q2. How can structural modifications to the phenylpyrazole-piperazine scaffold enhance 5-HT1A receptor binding affinity?

Methodological Answer: Piperazine derivatives exhibit affinity for serotonin receptors due to aryl ring coplanarity or perpendicularity relative to the piperazine nitrogen. Modifications include:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the pyridine ring (as in 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) improve receptor docking .
  • Chain length : Increasing the carbon chain between piperazine and aromatic moieties enhances binding (e.g., vilazodone’s 4-carbon chain) .
  • In silico validation : Molecular docking using AutoDock Vina or Schrödinger Suite predicts binding modes. For example, triazole-linked derivatives show higher affinity due to hydrogen bonding with Ser159 and Tyr390 residues .

Data Contradiction : Beta-cyclodextrin inclusion in piperazine derivatives reduces toxicity but decreases biological activity, suggesting a trade-off between safety and efficacy .

Basic Research: Analytical Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; pyrazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₆N₄: 235.1294) .
  • IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced Research: Mechanistic Studies

Q. Q4. How do electronic effects of substituents on the phenyl ring influence the compound’s pharmacokinetic properties?

Methodological Answer: Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability. For example:

  • LogP values : A methoxy group increases hydrophilicity (LogP ~2.1 vs. unsubstituted phenyl, LogP ~3.5) .
  • Metabolic stability : Fluorine substituents (e.g., 2-fluorobenzyl in triazole derivatives) reduce CYP450-mediated oxidation .

Q. Q5. What computational strategies predict the DPP-IV inhibitory activity of phenylpyrazole-piperazine analogs?

Methodological Answer:

  • QSAR models : Use descriptors like topological polar surface area (TPSA) and hydrogen bond acceptor count. For example, TPSA >60 Ų correlates with poor BBB penetration but enhanced solubility .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. Pyrazole rings with high HOMO energy (~ -5.8 eV) enhance nucleophilic interactions .
  • Molecular dynamics : Simulate binding stability in DPP-IV’s active site (e.g., interactions with Glu205/Glu206) .

Basic Research: Toxicity and Safety

Q. Q6. What in vitro assays are recommended for preliminary toxicity screening of this compound?

Methodological Answer:

  • MTT assay : Evaluate cytotoxicity in MDA-MB-231 cells (IC₅₀ < 10 µM suggests high potency) .
  • hERG inhibition : Patch-clamp assays assess cardiac risk (IC₅₀ > 30 µM preferred) .
  • Ames test : Detect mutagenicity using TA98 and TA100 strains .

Note : Piperazine derivatives with bulky substituents (e.g., benzodioxinylcarbonyl) show reduced hERG liability due to steric hindrance .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q7. How does the pyrazole ring’s substitution pattern affect anticancer activity?

Methodological Answer:

  • Position 3 vs. 4 : 3-Phenyl substitution (as in the target compound) enhances apoptosis induction in breast cancer cells compared to 4-phenyl analogs .
  • Hybrid scaffolds : Coupling pyrazole-piperazine with benzodioxan (e.g., [4-(2-methoxyphenyl)piperazino]methanone derivatives) increases tubulin polymerization inhibition .

Data Contradiction : Antiplatelet activity in piperazine derivatives correlates with COX-1 inhibition in some studies but not others, suggesting pathway-specific effects .

Basic Research: Stability and Degradation

Q. Q8. What are the key stability challenges for this compound under storage conditions?

Methodological Answer:

  • Hydrolysis : Piperazine rings degrade in acidic conditions (pH < 4). Use lyophilization for long-term storage .
  • Oxidation : Aryl nitro groups (e.g., in nitropyridine derivatives) require argon atmosphere to prevent radical formation .
  • Light sensitivity : Benzyl-protected analogs (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) degrade under UV light; store in amber vials .

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